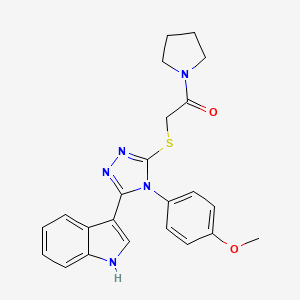

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-30-17-10-8-16(9-11-17)28-22(19-14-24-20-7-3-2-6-18(19)20)25-26-23(28)31-15-21(29)27-12-4-5-13-27/h2-3,6-11,14,24H,4-5,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNULXGSAVQZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that integrates multiple pharmacologically relevant moieties, including indole, triazole, and pyrrolidine. This unique structure suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C25H27N5O2S |

| Molecular Weight | 461.6 g/mol |

| IUPAC Name | 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-1-(pyrrolidin-1-yl)ethanone |

| CAS Number | Not specified in sources |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The indole and triazole rings can bind to various receptors or enzymes, modulating their activity. This can lead to alterations in cellular signaling pathways that affect processes such as cell proliferation, apoptosis, and immune responses.

Biological Activities

Research indicates that triazole derivatives exhibit a range of biological activities. The specific activities associated with this compound include:

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have shown that related triazole compounds possess significant antifungal and antibacterial effects. For instance, compounds with similar structures have demonstrated efficacy against various pathogens including Candida albicans and Staphylococcus aureus .

Anticancer Potential

The incorporation of the indole moiety into the triazole framework has been linked to enhanced anticancer activity. Research has indicated that compounds containing these functional groups can inhibit the growth of cancer cells in vitro. For example, related triazole-thioether compounds have shown promising results against human colon cancer cell lines .

Anticonvulsant Properties

Some studies have explored the anticonvulsant potential of triazole derivatives. For instance, certain derivatives have been tested in animal models for their ability to prevent seizures . The presence of the pyrrolidine ring may contribute to this activity by affecting neurotransmitter systems.

Case Studies and Research Findings

Several studies provide insights into the biological activities of triazole derivatives similar to the compound :

- Antifungal Activity : A study demonstrated that triazole derivatives exhibited potent antifungal activity against multiple strains of fungi with minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL .

- Anticancer Efficacy : In vitro studies on indole-triazole hybrids showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating high potency .

- Anticonvulsant Activity : Research on a series of triazole compounds revealed promising anticonvulsant effects in mouse models, with some compounds achieving ED50 values indicating effective seizure control .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities (where available):

Key Observations:

Substituent Impact on Physicochemical Properties: The 4-methoxyphenyl group in the target compound contributes to its high melting point (304.7°C), comparable to analogs with electron-withdrawing groups (e.g., 4-chlorophenyl, 289.9°C). Methoxy groups enhance solubility in polar solvents, whereas halogenated substituents (e.g., Cl, F) may improve lipophilicity .

Synthetic Efficiency :

- The target compound’s 83% yield surpasses some analogs (e.g., 69% for 4-chlorophenyl derivative), likely due to the stability of the methoxyphenyl group during nucleophilic substitution . Reactions employing cesium carbonate (e.g., ) or sodium ethoxide (e.g., ) show comparable efficiency for triazole-thiolate formation.

Biological Activity Trends :

- While direct activity data for the target compound is absent, structurally related compounds exhibit cytotoxic , antibacterial , and antifungal properties. For example:

- The 4-chlorophenyl analog demonstrates dual inhibitory activity against cancer cell lines .

- Quinazolinyl-piperidinyl derivatives (e.g., compound 5j) show efficacy against bacterial and fungal pathogens .

Analytical Validation :

- Elemental analysis (e.g., C, H, N percentages) and NMR spectroscopy are consistently used across studies to confirm structural integrity . The target compound’s NMR data aligns with expected coupling constants for indole and triazole protons .

Preparation Methods

1,2,4-Triazole Core Synthesis

The 4H-1,2,4-triazole ring is constructed via cyclocondensation of hydrazine derivatives with carboxylic acid derivatives. For example, 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is synthesized by reacting 4-methoxyphenyl isothiocyanate with hydrazine hydrate in ethanol under reflux (Equation 1):

$$

\text{4-Methoxyphenyl isothiocyanate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol} \quad

$$

Key Conditions :

Indole and Methoxyphenyl Functionalization

The 5-position of the triazole is functionalized with 1H-indol-3-yl via Suzuki-Miyaura coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates cross-coupling between triazole boronic esters and 3-bromoindole derivatives (Equation 2):

$$

\text{Triazole boronic ester} + \text{3-Bromo-1H-indole} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O}} \text{5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol} \quad

$$

Optimized Parameters :

Thioether and Ethanone Linkage Formation

The mercapto-triazole intermediate undergoes alkylation with 2-bromo-1-(pyrrolidin-1-yl)ethanone in the presence of InCl₃ under ultrasound irradiation (Equation 3):

$$

\text{5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol} + \text{2-Bromo-1-(pyrrolidin-1-yl)ethanone} \xrightarrow{\text{InCl₃, 50\% EtOH, 40°C, Ultrasound}} \text{Target Compound} \quad

$$

Critical Reaction Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 20 mol% InCl₃ |

| Solvent | 50% Ethanol in water |

| Temperature | 40°C |

| Reaction Time | 20 minutes |

| Yield | 92–95% |

Ultrasound irradiation enhances reaction efficiency by promoting cavitation, reducing aggregation, and accelerating mass transfer.

Comparative Analysis of Methodologies

Catalytic Systems

| Method | Catalyst | Solvent | Yield (%) | Time |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 70–78 | 12 hours |

| Ultrasound Alkylation | InCl₃ | 50% EtOH | 92–95 | 20 minutes |

Insights :

Solvent Optimization

Solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 50% EtOH | 24.3 | 95 |

| Pure EtOH | 24.3 | 85 |

| Water | 80.4 | 62 |

| THF | 7.5 | 45 |

Polar protic solvents (e.g., ethanol-water mixtures) stabilize charged intermediates, enhancing nucleophilic substitution rates.

Mechanistic Insights

Triazole Cyclization Mechanism

The cyclocondensation of thiosemicarbazides proceeds via:

Ultrasound-Mediated Alkylation

InCl₃ catalyzes the thioether formation by:

- Activating the α-halo ketone via Lewis acid coordination.

- Facilitating nucleophilic attack by the triazole thiolate.

- Ultrasound-induced cavitation accelerates diffusion and reduces side reactions.

Challenges and Mitigation Strategies

Indole Coupling Selectivity

Issue : Competing C2/C3 functionalization of indole.

Solution : Use bulky ligands (e.g., SPhos) to sterically direct coupling to C3.

Thioether Oxidation

Issue : Thioether oxidation to sulfone under acidic conditions.

Solution : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidizers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.